molecular formula C54H57F17N7O8P B12073926 2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite

2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite

Cat. No.: B12073926
M. Wt: 1286.0 g/mol
InChI Key: VTRKCHXDEIVAGQ-UHFFFAOYSA-N
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Description

2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite is a highly effective phosphoramidite building block used in the synthesis of oligonucleotides via solid-phase synthesis. This compound is known for its efficacy and high yield, making it a valuable tool in the development of therapeutic drugs targeting a range of conditions, including cancer, genetic disorders, and viral infections.

Preparation Methods

The synthesis of 2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite involves several steps The process typically starts with the protection of the 2’-deoxyribose sugar with a 5’-O-(4,4’-dimethoxytrityl) group The N2 position of guanosine is then protected with an isobutyryl groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as iodine in the presence of water.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite has broad applications in scientific research:

    Chemistry: It is used as a building block for synthesizing DNA and RNA molecules.

    Biology: The compound is employed in gene cloning and gene expression studies.

    Medicine: It plays a crucial role in the development of therapeutic drugs for treating cancer, genetic disorders, and viral infections.

    Industry: The compound is used in the production of oligonucleotides for various industrial applications

Mechanism of Action

The mechanism of action of 2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The compound forms phosphodiester bonds with other nucleotides, creating a stable DNA or RNA sequence. This incorporation can enhance the functionality, stability, and hybridization properties of the nucleic acid sequences .

Comparison with Similar Compounds

2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite is unique due to its high efficacy and yield in oligonucleotide synthesis. Similar compounds include:

    5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: This compound incorporates 2-fluoro-modified ribose-G nucleobases within oligonucleotides.

    DMT-dG(ib) Phosphoramidite: Another similar compound used in oligonucleotide synthesis.

    DMT-2’-O-TBDMS-G(iBu)-CE-Phosphoramidite: This compound includes a t-butyl-dimethylsilyl group for additional stability.

These compounds share similar applications but differ in their specific modifications and resulting properties.

Properties

Molecular Formula

C54H57F17N7O8P

Molecular Weight

1286.0 g/mol

IUPAC Name

N-[9-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-[[[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-bis(4-methoxyphenyl)methoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C54H57F17N7O8P/c1-29(2)43(79)75-45-74-42-41(44(80)76-45)73-28-77(42)40-26-38(86-87(84-25-9-24-72)78(30(3)4)31(5)6)39(85-40)27-83-47(34-14-18-36(81-7)19-15-34,35-16-20-37(82-8)21-17-35)33-12-10-32(11-13-33)22-23-46(55,56)48(57,58)49(59,60)50(61,62)51(63,64)52(65,66)53(67,68)54(69,70)71/h10-21,28-31,38-40H,9,22-23,25-27H2,1-8H3,(H2,74,75,76,79,80)

InChI Key

VTRKCHXDEIVAGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=C(C=C4)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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